C.I. Direct Black 11 chemical properties and structure
C.I. Direct Black 11 chemical properties and structure
An In-depth Technical Guide to C.I. Direct Black 11: Chemical Properties, Structure, and Synthesis
Introduction
C.I. Direct Black 11, also identified by the Colour Index number 30240, is a substantive dye belonging to the trisazo class of colorants.[1] Trisazo dyes are complex polyazo dyes characterized by the presence of three azo groups (-N=N-), which act as the primary chromophore responsible for their color.[2] These dyes were developed to provide high tinctorial strength and good fastness properties, particularly for cellulosic fibers like cotton.[2] Direct Black 11 is a water-soluble dye that finds application in the textile industry.
Chemical Structure and Properties
The chemical structure of C.I. Direct Black 11 is derived from its multi-step synthesis involving several aromatic amine and coupling components. Its molecular formula is C34H24ClN9Na2O7S2, corresponding to a molecular weight of 816.18 g/mol .[1]
Table 1: Chemical and Physical Properties of C.I. Direct Black 11
| Property | Value | Source |
| C.I. Name | Direct Black 11 | [1] |
| C.I. Number | 30240 | [1] |
| Chemical Class | Trisazo | [1] |
| Molecular Formula | C34H24ClN9Na2O7S2 | [1] |
| Molecular Weight | 816.18 g/mol | [1] |
| Appearance | Greenish-black powder | [1] |
| Solubility in Water | Soluble (yields a black solution) | [1] |
| Solubility in Ethanol | Soluble (yields a blue-gray solution) | [1] |
| Behavior in Strong Sulfuric Acid | Reddish-blue solution, turns to a red sauce upon dilution | [1] |
| Behavior in Strong Hydrochloric Acid | Purple solution; addition of more acid causes a red sauce-like precipitate | [1] |
| Behavior in Strong Sodium Hydroxide | Blue-gray solution with precipitation | [1] |
Synthesis and Manufacturing
The synthesis of C.I. Direct Black 11 is a sequential process involving multiple diazotization and coupling reactions, a hallmark of polyazo dye production.[2] The manufacturing process can be understood as a sequence of reactions where different aromatic amines are diazotized and coupled to various coupling components.
The synthesis of a trisazo dye involves a multi-step sequence of diazotization and coupling reactions. The specific workflow depends on the target structure. Below is a conceptual workflow for a trisazo dye of the type A → M → E ← A'.[2]
Experimental Protocol: Synthesis of C.I. Direct Black 11
The manufacturing process for C.I. Direct Black 11 involves the following key steps[1]:
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First Diazotization and Coupling: 4-(4-Aminophenyl)benzenamine is bis-diazotized.
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Second Diazotization: Aniline is diazotized.
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First Coupling: The bis-diazotized 4-(4-Aminophenyl)benzenamine is coupled with the diazotized aniline under alkaline conditions.
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Second Coupling: The product from the previous step is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under acidic conditions.
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Third Coupling: Finally, the resulting intermediate is coupled with 4-Chlorobenzene-1,3-diamine.
Caption: Synthesis workflow for C.I. Direct Black 11.
Applications
Direct dyes, including C.I. Direct Black 11, are primarily used for the dyeing of cellulosic fibers such as cotton, viscose, and paper. Their water solubility and high affinity for these materials allow for a straightforward dyeing process without the need for a mordant. The complex trisazo structure of Direct Black 11 provides a deep black shade, which is of significant commercial interest.[2]
Safety and Toxicology
While specific toxicological data for C.I. Direct Black 11 is not extensively detailed in the provided search results, it is crucial to consider the safety profile of related direct dyes. A notable concern with some direct black dyes, such as C.I. Direct Black 38, is that they are benzidine-based.[3] Benzidine is a known human carcinogen, and dyes metabolized to benzidine are considered potential human carcinogens.[3][4] Although the synthesis description for C.I. Direct Black 11 does not explicitly mention benzidine, the starting material 4-(4-aminophenyl)benzenamine is structurally related. Therefore, it is prudent to handle C.I. Direct Black 11 with care, employing appropriate personal protective equipment and ensuring adequate ventilation to minimize exposure.[4]
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Handle in a well-ventilated area.
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Avoid the formation of dust and aerosols.
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Wear suitable protective clothing, including gloves and safety goggles.
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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If inhaled, move the victim to fresh air.
References
- The Chemistry and Evolving Applications of Trisazo Dyes: A Technical Guide - Benchchem.
- Direct Black 11 - World dye variety.
- Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes - OSHA.
- Direct Black 38 - Safety D
- Direct Black 19 - Dyes Pigments.
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dyespigments.net [dyespigments.net]
